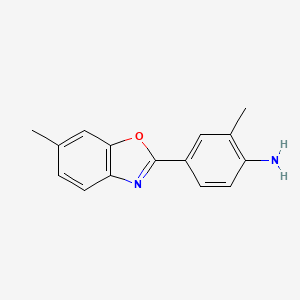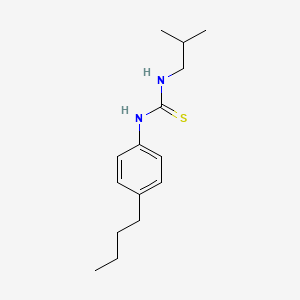![molecular formula C30H25N5S2 B4627833 4-[4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-2-phenylquinoline](/img/structure/B4627833.png)
4-[4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-2-phenylquinoline
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors like thiourea, aromatic aldehydes, and active methylene compounds. For instance, the synthesis of 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline derivatives involves treating thiourea with 5-chloroacetyl-8-hydroxyquinoline, followed by reactions with aromatic aldehydes to furnish various heterocyclic scaffolds (Shawkat A. Abdel-Mohsen, 2003).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as IR, 1H-NMR, and mass spectrometry. X-ray crystallography is also employed for definitive structure elucidation, as seen in studies where the molecular architecture of thiosemicarbazide derivatives was confirmed (A. Saeed et al., 2014).
Chemical Reactions and Properties
Heterocyclic compounds exhibit a wide range of chemical reactions, including nucleophilic ring opening, cyclization, and rearrangements. These reactions are key to diversifying the structural and functional attributes of the compounds, enabling the synthesis of novel heterocyclic scaffolds with varied chemical properties (Vijayalaxmi Amareshwar et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity :
- Heterocyclic compounds derived from 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline have been studied for their antimicrobial activities. These compounds include thiazolo-s-triazines and aminoazolo derivatives, showing potential in antimicrobial application (Abdel-Mohsen, 2003).
- New quinazolines have been synthesized and tested for their antibacterial and antifungal activities, indicating the potential of such heterocyclic compounds in combating microbial infections (Desai, Shihora, & Moradia, 2007).
Antituberculosis and Cytotoxicity Studies :
- Research on 3-heteroarylthioquinoline derivatives has shown significant in vitro activity against Mycobacterium tuberculosis, highlighting the potential of these compounds in antituberculosis therapies. Some compounds demonstrated potent activity without toxic effects on mouse fibroblast cell lines (Chitra et al., 2011).
Anticonvulsant Agents :
- A series of thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones were synthesized and screened for their anticonvulsant activity. The research revealed some compounds as potential anticonvulsant agents (Archana, Srivastava, & Kumar, 2002).
Cytotoxic Activities :
- Compounds with a quinazolinone base have been evaluated for their cytotoxic activity against human cancer cell lines, indicating their potential in cancer treatment (Nguyen et al., 2019).
Antimicrobial Activities of Triazole Derivatives :
- Novel triazole derivatives have been synthesized and tested for their antimicrobial activities, providing insights into their potential use in combating bacterial and fungal infections (Bayrak et al., 2009).
Eigenschaften
IUPAC Name |
4-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-(4-methylphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N5S2/c1-3-35-28(25-17-27(21-9-5-4-6-10-21)32-26-12-8-7-11-24(25)26)33-34-30(35)37-19-23-18-36-29(31-23)22-15-13-20(2)14-16-22/h4-18H,3,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXSQSZMRFLNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=C(C=C3)C)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4627755.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4627779.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627782.png)
![2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4627797.png)

![3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B4627806.png)
![(2-{[5-{[(2,4-dimethylphenyl)amino]carbonyl}-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4627816.png)
![4-[(4-ethyl-1-piperazinyl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B4627819.png)
![5-[4-(allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627822.png)
![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4627824.png)

![2-{[2-(4-methoxyphenoxy)ethyl]thio}pyrimidine](/img/structure/B4627846.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4627860.png)